molecular formula C21H22NO2+ B10883379 2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylquinolinium

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylquinolinium

Cat. No.: B10883379
M. Wt: 320.4 g/mol
InChI Key: PMZFTPMTPYFXPY-JLHYYAGUSA-N
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Description

2-(2,4-DIMETHOXYSTYRYL)-1-ETHYLQUINOLINIUM is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core substituted with a 2,4-dimethoxystyryl group and an ethyl group, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHOXYSTYRYL)-1-ETHYLQUINOLINIUM typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dimethoxybenzaldehyde and 1-ethylquinolinium iodide.

    Condensation Reaction: The key step involves a condensation reaction between 2,4-dimethoxybenzaldehyde and 1-ethylquinolinium iodide in the presence of a base such as potassium carbonate. This reaction is usually carried out in a polar solvent like ethanol under reflux conditions.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure 2-(2,4-DIMETHOXYSTYRYL)-1-ETHYLQUINOLINIUM.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by:

    Scaling Up: Increasing the batch size while maintaining reaction conditions to ensure consistent yield and purity.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Automation: Utilizing automated systems for precise control of reaction parameters and improved reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHOXYSTYRYL)-1-ETHYLQUINOLINIUM undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinolinium derivatives with altered electronic properties.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinolinium core to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinolinium N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinolinium compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-DIMETHOXYSTYRYL)-1-ETHYLQUINOLINIUM is used as a precursor for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a fluorescent probe. The quinolinium core exhibits fluorescence properties, making it useful for imaging and tracking biological processes at the cellular level.

Medicine

In medicine, 2-(2,4-DIMETHOXYSTYRYL)-1-ETHYLQUINOLINIUM is investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it a candidate for enhancing the performance of these materials.

Mechanism of Action

The mechanism by which 2-(2,4-DIMETHOXYSTYRYL)-1-ETHYLQUINOLINIUM exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s quinolinium core can engage in π-π stacking interactions and hydrogen bonding, influencing the activity of these targets. Additionally, its ability to undergo redox reactions allows it to modulate cellular redox states, impacting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-DIMETHOXYSTYRYL)-1-ETHYLQUINOLINIUM: Similar structure but with different substitution pattern on the styryl group.

    2-(2,4-DIMETHOXYSTYRYL)-1-METHYLQUINOLINIUM: Similar structure but with a methyl group instead of an ethyl group on the quinolinium core.

    2-(2,4-DIMETHOXYSTYRYL)-1-PROPYLQUINOLINIUM: Similar structure but with a propyl group instead of an ethyl group on the quinolinium core.

Uniqueness

2-(2,4-DIMETHOXYSTYRYL)-1-ETHYLQUINOLINIUM is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C21H22NO2+

Molecular Weight

320.4 g/mol

IUPAC Name

2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-ethylquinolin-1-ium

InChI

InChI=1S/C21H22NO2/c1-4-22-18(12-9-16-7-5-6-8-20(16)22)13-10-17-11-14-19(23-2)15-21(17)24-3/h5-15H,4H2,1-3H3/q+1/b13-10+

InChI Key

PMZFTPMTPYFXPY-JLHYYAGUSA-N

Isomeric SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=C(C=C(C=C3)OC)OC

Canonical SMILES

CC[N+]1=C(C=CC2=CC=CC=C21)C=CC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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